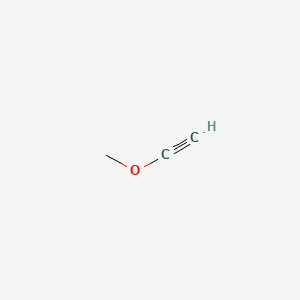
Methoxyacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxyacetylene is an organic compound with the molecular formula C₃H₄O. It is a member of the acetylene family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Preparation Methods
Methoxyacetylene can be synthesized through several methods. One common laboratory method involves the reaction of sodium amide with dimethylchloroacetal in liquid ammonia. This reaction yields this compound with a boiling point of 22.5–23.5°C and a refractive index of 1.3693 . Industrial production methods may vary, but they typically involve similar principles of reacting appropriate precursors under controlled conditions to obtain the desired product.
Chemical Reactions Analysis
Methoxyacetylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: It can be reduced to form simpler hydrocarbons.
Scientific Research Applications
Methoxyacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of methoxyacetylene involves its reactivity due to the presence of the triple bond. This reactivity allows it to participate in various chemical reactions, forming different products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Methoxyacetylene can be compared with other similar compounds such as ethoxyacetylene and propargyl alcohol. These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity and the presence of the methoxy group, which influences its chemical behavior .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and chemical properties make it a valuable compound for various scientific and industrial purposes.
Biological Activity
Methoxyacetylene, also known as ethynyl methyl ether, is an organic compound with the molecular formula C₃H₄O. It is classified as an acetylenic compound and has garnered interest in various fields of chemical research due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on cancer cell lines, antimicrobial properties, and other relevant biological mechanisms.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound derivatives. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), a compound related to this compound, has been shown to exert significant anti-proliferative effects on various breast cancer cell lines.
Key Findings:
- MMPP inhibited cell viability in MCF7, MDA-MB-231, and MDA-MB-468 cell lines by 64.18%, 41.28%, and 41.87% respectively at a concentration of 40 μg/ml for 48 hours.
- The half-maximal inhibitory concentrations (IC50) were determined to be approximately 63.13 μg/ml for MCF7 and around 59 μg/ml for both MDA-MB-231 and MDA-MB-468 cell lines.
- Mechanistically, MMPP was found to regulate the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), leading to apoptosis and reduced migration/invasion capabilities in cancer cells .
The biological activity of this compound can be attributed to several underlying mechanisms:
Table: Mechanisms of Biological Activity
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Activation of pro-apoptotic proteins (e.g., caspases) leading to cell death |
| Cell Cycle Arrest | Inhibition of cell cycle progression at G1 phase |
| Antimicrobial Effects | Disruption of microbial membranes or inhibition of metabolic pathways |
| Enzyme Inhibition | Targeting specific enzymes involved in cancer progression or microbial survival |
4. Case Studies
Case Study: Breast Cancer Cell Lines
A study investigating the effects of MMPP on breast cancer cell lines revealed that treatment led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. The study utilized flow cytometry and Western blot analyses to assess changes in protein expression related to apoptosis .
Case Study: Antimicrobial Efficacy
In another investigation, methoxyfuranocoumarins derived from natural sources were tested against a panel of bacterial strains. Results indicated potent antibacterial activity, suggesting that compounds related to this compound could serve as lead structures for developing new antimicrobial agents .
Properties
CAS No. |
6443-91-0 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
IUPAC Name |
methoxyethyne |
InChI |
InChI=1S/C3H4O/c1-3-4-2/h1H,2H3 |
InChI Key |
QRNDDJXJUHBGSG-UHFFFAOYSA-N |
Canonical SMILES |
COC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















